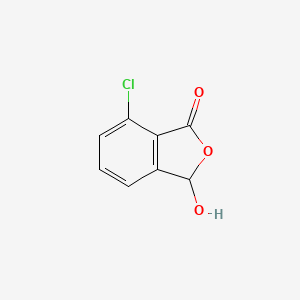

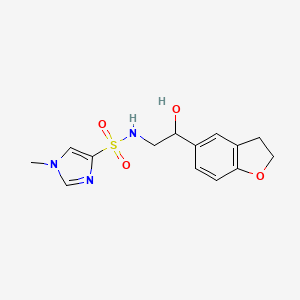

![molecular formula C13H18N4O3 B2653817 5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-31-3](/img/structure/B2653817.png)

5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4 (3H)-one and acetophenone derivatives or various cyclic ketones .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using computational spectroscopic analytical items (IR, NMR, and UV–Vis) calculated using popular DFT methods .Chemical Reactions Analysis

A green one-pot three-component cascade reaction has been developed for the synthesis of a new class of 2-amino-5,8-dihydro-3H-pyrido [2,3-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It is a heterocyclic compound with a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of substituted pyranopyrimidine derivatives through one-pot multicomponent reactions. Such synthetic pathways are essential for creating lead molecules with broader catalytic applications (Parmar, Vala, & Patel, 2023).

Biomass Conversion to Chemical Feedstocks

The conversion of plant biomass to furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its derivatives, showcases the potential of using pyrimidine-related structures for sustainable chemical production. These derivatives offer an alternative feedstock for the chemical industry, replacing non-renewable hydrocarbon sources. This research highlights the importance of these compounds in producing polymers, fuels, and various chemicals, indicating a significant extension of HMF application in the future (Chernyshev, Kravchenko, & Ananikov, 2017).

Pyrimidines in Drug Development

The versatility of the pyrimidine ring in drug discovery is evident from its use in developing compounds for treating human diseases. The saturated scaffold of pyrrolidine, often featured in pyrimidine derivatives, allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules. This review discusses bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, underscoring the influence of pyrimidine structures in medicinal chemistry (Petri et al., 2021).

Synthesis and Anticancer Activity

Pyrimidine derivatives have shown a wide range of pharmacological effects, including anticancer properties. The review of recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provides insights into their potential as anti-inflammatory agents, with implications for cancer treatment. This research indicates the versatility of pyrimidine scaffolds in developing new pharmacologically active compounds (Rashid et al., 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-(3-methoxypropylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-16-11-10(12(18)17(2)13(16)19)9(5-7-15-11)14-6-4-8-20-3/h5,7H,4,6,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSYNHULKXOFID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)

![4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine](/img/structure/B2653740.png)

![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2653742.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2653745.png)

![[3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B2653748.png)

![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2653749.png)

![7-Methyl-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2653752.png)

![2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2653756.png)